3-Chloro-1-methyl-1H-indazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI Key |
ZIQHTDUZSXRJJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Chloro 1 Methyl 1h Indazol 6 Ol
Reactivity at the Indazole Nitrogen Atoms (N1, N2)
The indazole ring system contains two nitrogen atoms, N1 and N2, which can potentially undergo reactions such as alkylation, acylation, and electrophilic substitution. In the case of 3-Chloro-1-methyl-1H-indazol-6-ol, the N1 position is already substituted with a methyl group, which directs further reactions to the N2 position or other parts of the molecule.
Alkylation and acylation are fundamental reactions for modifying the indazole core. While the N1 position of the target molecule is methylated, understanding the general patterns in related indazoles provides insight into potential N2 functionalization.
For N-unsubstituted indazoles, alkylation often yields a mixture of N1 and N2 isomers, with the product ratio influenced by the reaction conditions and the nature of substituents on the indazole ring. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for achieving high N1 regioselectivity in the alkylation of various C3-substituted indazoles. beilstein-journals.org Conversely, substituents at the C7 position, such as nitro or carboxylate groups, can direct alkylation to the N2 position with high selectivity. beilstein-journals.org
Regioselective acylation of indazoles has been suggested to favor the N1-substituted product through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. beilstein-journals.org
In a study on 3-chloro-6-nitroindazole, N-alkylation with allyl bromide in the presence of potassium carbonate and tetra-n-butylammonium bromide in THF resulted in the formation of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, demonstrating the feasibility of alkylation on a similarly substituted indazole ring. researchgate.net
Table 1: Examples of N-Alkylation/Acylation on the Indazole Scaffold
| Starting Material | Reagents and Conditions | Product(s) | Key Observation | Reference |
| C3-substituted indazoles | Alkyl bromide, NaH, THF | N1-alkylindazoles | High N1 regioselectivity | beilstein-journals.org |
| C7-NO2/CO2Me indazoles | Alkyl bromide, NaH, THF | N2-alkylindazoles | High N2 regioselectivity | beilstein-journals.org |
| 1H-Indazole | α-halo carbonyl electrophiles | N1-substituted product | Thermodynamic control | beilstein-journals.org |
| 3-Chloro-6-nitroindazole | Allyl bromide, K2CO3, TBAB, THF | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | N1-alkylation | researchgate.net |
| Methyl 1H-indazole-3-carboxylate | 1-(bromomethyl)-4-fluorobenzene | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Nucleophilic substitution at N-H | nih.gov |
Electrophilic attack on the nitrogen atoms of an already N1-alkylated indazole like this compound would primarily occur at the N2 position. This can lead to the formation of N1,N2-disubstituted-1H-indazolones. Research on 3-alkoxy-2H-indazoles has shown that a variety of electrophiles, including anhydrides, acid chlorides, and sulfonyl chlorides, can react to yield N1,N2-disubstituted-1H-indazolones. nih.gov This suggests that the N2 atom of the indazole ring system is susceptible to electrophilic attack, leading to further derivatization.
Reactivity of the C3-Chlorine Substituent
The chlorine atom at the C3 position is a key site for functionalization, enabling both nucleophilic substitution and cross-coupling reactions.
The C3-chlorine atom on the indazole ring can be displaced by various nucleophiles. This reactivity is a common strategy for introducing diverse functional groups at this position. For instance, studies on related 3-chloro-1-methyl-1H-indazole derivatives have shown successful substitution reactions.
In one study, 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide was reacted with a range of aniline (B41778) derivatives in isopropanol (B130326) to produce 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. researchgate.net This demonstrates the susceptibility of the C3-chloro group to nucleophilic attack by amines.
The reactivity of arenesulfonyl chlorides in nucleophilic substitution is influenced by substituents on the aromatic ring. While ortho-alkyl groups can surprisingly accelerate substitution, the electronic effects of substituents are also significant. mdpi.com In the context of this compound, the electronic nature of the indazole ring, influenced by the methyl and hydroxyl groups, will affect the reactivity of the C3-chlorine.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. The C3-chloro substituent of the indazole can participate in such reactions, although chlorides are generally less reactive than the corresponding bromides or iodides. chim.it
For effective Suzuki-Miyaura cross-coupling at the C3 position, it is often necessary to use N-protected indazoles. chim.it The reaction facilitates the introduction of various aryl and heteroaryl groups. While direct C3 arylation of 1H-indazoles can be challenging due to the lack of reactivity at this position, methods using specific catalytic systems have been developed. researchgate.net Copper-catalyzed cross-coupling reactions have also been employed for the N-arylation of indazoles, affording N2-substituted products with high regioselectivity. rsc.org
Table 2: Examples of Cross-Coupling Reactions on the Indazole Scaffold
| Indazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Key Observation | Reference |
| 1H-Indazoles | Diaryliodonium salts | CuCl | 2-substituted-2H-indazoles | Complete N2-regiocontrol | rsc.org |
| 1H-Indazole derivatives | Arenes | Pd(OAc)2 | C3-arylated indazoles | Good functional-group tolerance | researchgate.net |
| 3-Iodo-1H-indazole | Organoboronic acids | Palladium complexes | C3-functionalized 1H-indazoles | N-protection often required | chim.it |
| N-(benzoyloxy)indazoles | - | CuH catalysis | C3-allyl 1H-indazoles | Highly C3-selective allylation | nih.govmit.edu |
Reactivity of the C6-Hydroxyl Group
The C6-hydroxyl group is an important functional handle on the this compound molecule. As a phenolic hydroxyl group, it can undergo a variety of reactions typical for phenols. These include:
Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other alkylating agents in the presence of a base. This allows for the introduction of a wide range of alkoxy substituents at the C6 position.
Esterification: Reaction with acyl chlorides or anhydrides will lead to the formation of the corresponding esters at the C6 position.
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring portion of the indazole. This would direct incoming electrophiles to the C5 and C7 positions. However, the existing substituents (chloro at C3 and methyl at N1) will also influence the regioselectivity of such reactions.
Oxidation: Phenolic hydroxyl groups can be sensitive to oxidation, potentially leading to the formation of quinone-type structures under appropriate conditions.
In the context of purine (B94841) chemistry, which shares the heterocyclic and aromatic nature with indazoles, the C6 position is known to be reactive towards nucleophilic substitution, with groups like triazoles acting as effective leaving groups. beilstein-journals.org While this is a different reaction type, it highlights the general reactivity of the C6 position in related heterocyclic systems.
Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The position of substitution is directed by the existing substituents, primarily the electron-donating hydroxyl group and the indazole ring itself.
While the C3 position is already chlorinated, further halogenation can occur on the benzene portion of the molecule. The hydroxyl group at C6 is an activating, ortho-para directing group. Therefore, halogenation is expected to occur at positions C5 and C7. The synthesis of compounds such as 6-bromo-3-iodo-1-methyl-1H-indazole demonstrates that multiple halogen atoms can be introduced onto the indazole ring system. ambeed.com This suggests that direct halogenation of this compound with reagents like bromine or iodine in the presence of a suitable catalyst would likely yield 5-halo and/or 7-halo derivatives.
Table 2: Examples of Halogenation on the Indazole Ring
| Starting Material | Reagents and Conditions | Product | Reference |
| Not Specified | Not Specified | 6-Bromo-3-iodo-1-methyl-1H-indazole | ambeed.com |
| 3-chloro-6-methyl-1H-indazole | Not Specified | 3-chloro-6-methyl-1H-indazole | chemicalbook.com |
Nitration: The nitration of indazole derivatives has been documented, with several examples showing substitution at the C6 position. For instance, the synthesis of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole from 3-chloro-6-nitroindazole highlights that the 6-position is reactive towards nitration. researchgate.net Similarly, the preparation of 1,3-dimethyl-6-nitro-1H-indazole has been reported. nih.gov These findings strongly suggest that this compound, or a protected precursor, can be nitrated, likely at the C5 or C7 position due to the directing effect of the C6-hydroxyl group. The synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole further supports nitration on the benzene ring. nih.gov
Sulfonation: While direct sulfonation of this compound is not explicitly described, the sulfonation of related heterocyclic systems is known. For example, the synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide involves the reaction of a 6-aminoindazole derivative with a sulfonyl chloride. nih.gov This indicates that the indazole ring is amenable to the introduction of sulfonyl-containing groups. Electrophilic sulfonation of this compound would be expected to occur at the positions ortho to the strongly activating hydroxyl group, namely C5 and C7.
Table 3: Examples of Nitration and Sulfonation on the Indazole Ring
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Chloro-6-nitroindazole | Allyl bromide, K2CO3, THF | 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | researchgate.net |
| 3-methyl-6-nitro-1H-indazole | Dimethyl carbonate, triethylene diamine, DMF | 1,3-dimethyl-6-nitro-1H-indazole | nih.gov |
| 3-chloro-6-nitroindazole | SnCl2, ethanol, then 4-methoxybenzenesulfonyl chloride, pyridine | N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | nih.gov |
| 3-chloro-5-nitro-1H-indazole | Methyl iodide, NaH, DMF | 3-chloro-1-methyl-5-nitro-1H-indazole | nih.gov |
Spectroscopic and Structural Elucidation of Indazole Derivatives
Advanced NMR Spectroscopy for Positional Assignment and Stereochemistry
For 3-Chloro-1-methyl-1H-indazol-6-ol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the indazole ring, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the chloro, methyl, and hydroxyl substituents. The methyl group attached to the nitrogen atom would likely appear as a singlet in the range of 3.5-4.5 ppm. The hydroxyl proton would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would show distinct signals for each of the unique carbon atoms in the indazole ring, the methyl carbon, and the carbon bearing the hydroxyl group. The chemical shifts of the aromatic carbons would be indicative of the electronic environment created by the various substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in establishing the connectivity between protons and carbons, thus confirming the positional assignment of the substituents on the indazole ring.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic, methyl, and hydroxyl protons with specific chemical shifts and coupling patterns. |
| ¹³C NMR | Distinct signals for each unique carbon atom, including those in the indazole ring and the methyl group. |
| 2D NMR (COSY, HSQC) | Correlation peaks confirming the connectivity between protons and carbons, aiding in unambiguous structural assignment. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related indazole derivatives provides valuable insights into the expected structural features.
Studies on compounds like 3-chloro-1-methyl-5-nitro-1H-indazole have shown that the indazole ring system is essentially planar. nih.govnih.gov For this compound, it is anticipated that the fused five- and six-membered rings would also be largely planar. The chlorine atom, the methyl group, and the hydroxyl group would be attached to this planar core. The precise bond lengths and angles would be influenced by the electronic effects of these substituents. For instance, the C-Cl bond length is expected to be in the typical range for an aryl chloride.
Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the indazole ring. These interactions play a crucial role in the packing of the molecules in the crystal lattice. In related structures, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, hydrogen bonding has been observed to form dimers. nih.gov
| Structural Parameter | Expected Finding for this compound |
| Ring Planarity | The indazole ring system is expected to be nearly planar. |
| Bond Lengths & Angles | Determined by the nature of the substituents and their positions on the ring. |
| Intermolecular Interactions | Hydrogen bonding involving the hydroxyl group is anticipated, influencing the crystal packing. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. While the specific mass spectrum of this compound is not documented, the expected results can be predicted.
The molecular formula of this compound is C₈H₇ClN₂O. The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to this formula. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would provide valuable clues about the structure. Common fragmentation pathways for indazole derivatives involve the loss of small molecules such as N₂, CO, and cleavage of the substituents. The fragmentation of this compound would be expected to show peaks corresponding to the loss of the methyl group, the chloro group, and the hydroxyl group, helping to confirm the presence and connectivity of these functional groups.
| Analysis | Expected Result for this compound |
| Molecular Ion Peak | An M⁺ peak corresponding to the molecular formula C₈H₇ClN₂O with a characteristic isotopic pattern for chlorine. |
| Fragmentation Pattern | Peaks corresponding to the loss of methyl, chloro, and hydroxyl groups, providing structural information. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide characteristic absorption bands for its key functional groups.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the indazole ring would be observed in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration would likely produce a band in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations are typically strong, providing a characteristic fingerprint for the indazole core. The C-Cl stretch would also be observable in the Raman spectrum. The combination of IR and Raman data would offer a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) | Weak |
| C-H (aromatic/methyl) | 2800-3100 | Strong |
| C=C, C=N (indazole ring) | 1400-1650 | Strong |
| C-Cl | < 800 | Observable |
Theoretical and Computational Investigations on 3 Chloro 1 Methyl 1h Indazol 6 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of computational chemistry and physics, providing a good balance between accuracy and computational cost. For a molecule like 3-Chloro-1-methyl-1H-indazol-6-ol, DFT calculations would be instrumental in elucidating its fundamental chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity.
A hypothetical DFT calculation on this compound would provide the energies of these orbitals and the resulting energy gap. This data, presented in a table, would offer a quantitative measure of its expected electronic stability and reactivity.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential regions.
Typically, red or yellow areas represent regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. Blue or green areas indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are commonly found around hydrogen atoms, particularly those attached to electronegative atoms.
For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring. In contrast, the hydrogen atom of the hydroxyl group would be expected to have a positive electrostatic potential. This visualization would provide immediate insight into the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. It provides a localized picture of the electron density in terms of atomic orbitals, lone pairs, and bonds. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which are the interactions between occupied (donor) and unoccupied (acceptor) orbitals.
Mechanistic Studies through Computational Modeling
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
By mapping the potential energy surface of a reaction, computational modeling can elucidate the most likely reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For this compound, one could computationally model its synthesis or its participation in a characteristic reaction. The calculations would provide the geometries and energies of the transition states, allowing for the determination of the activation energies. This information is vital for understanding the kinetics and feasibility of a given reaction.
Table 2: Hypothetical Activation Energies for a Reaction Involving this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Step 1 | TS1 | 15.2 |
| Step 2 | TS2 | 20.5 |
Note: The values in this table are illustrative examples of data obtained from transition state analysis.
Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reactivity of the solutes and the stability of different species along the reaction pathway. Computational models can account for solvent effects using various approaches, such as implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).
For this compound, computational studies could explore how its stability and reactivity change in different solvents, ranging from nonpolar to polar. For instance, the presence of a polar solvent could stabilize charged intermediates or transition states, thereby altering the reaction mechanism and rate compared to the gas phase or a nonpolar solvent. These calculations would be essential for bridging the gap between theoretical gas-phase models and real-world experimental conditions.
Tautomerism and Conformational Analysis
Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, arising from the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. researchgate.netresearchgate.net The relative stability of these tautomers is a key determinant of the molecule's predominant form in various environments.
Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netchemicalbook.com The free energy of the 1H-tautomer is reported to be approximately 2.3 kcal/mol lower (more stable) than that of the 2H-tautomer. chemicalbook.com This stability is attributed to the benzoid resonance form of the 1H-tautomer, which is energetically more favorable than the quinoid form of the 2H-tautomer. researchgate.net
The presence of a methyl group at the N1 position, as in this compound, further locks the molecule into the 1H-tautomeric form and enhances its stability. Computational studies on the parent 1-methylindazole (B79620) indicate it is 3.2 kcal/mol more stable than its 2-methylindazole counterpart. chemicalbook.com Calculations using the MP2/6-31G* level of theory, which account for thermal energy and entropy, predict an even larger energy difference of 3.6 kcal/mol. chemicalbook.com Thermochemical and photochemical studies confirm the greater stability of the 1H-form, a preference that holds regardless of the solvent used. chemicalbook.com Therefore, for this compound, the 1H-tautomer is the overwhelmingly predominant and energetically favored species.
Table 1: Calculated Energy Differences Between Indazole Tautomers
| Tautomer Pair | Energy Difference (kcal/mol) | More Stable Tautomer | Method/Reference |
|---|---|---|---|
| 1H-Indazole vs. 2H-Indazole | 2.3 | 1H-Indazole | Free Energy Calculation chemicalbook.com |
| 1-Methylindazole vs. 2-Methylindazole | 3.2 | 1-Methylindazole | Free Energy Calculation chemicalbook.com |
| 1-Methylindazole vs. 2-Methylindazole | 3.6 | 1-Methylindazole | MP2/6-31G* Level of Theory chemicalbook.com |
This table presents theoretically calculated energy differences indicating the higher stability of 1H-indazole tautomers.
In the crystal structures of similar molecules, various non-covalent interactions play crucial roles in stabilization. For instance, in a related compound, N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the crystal packing is stabilized by N—H⋯O hydrogen bonds and π–π stacking interactions between the diazole rings of adjacent molecules. researchgate.net Similarly, the structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals dimers formed through close contacts between a nitro-oxygen atom and a chlorine atom. nih.gov In other complex indazole derivatives, weak interactions such as C—H⋯O, C—H⋯Cl, and C—H⋯π bonds contribute to a stable three-dimensional network. researchgate.netresearchgate.net
For this compound, the key intramolecular interactions stabilizing its conformation would include:
Hydrogen Bonding: The hydroxyl (-OH) group at the C6 position can act as a hydrogen bond donor, potentially forming intramolecular hydrogen bonds with the nitrogen at the N2 position or the chlorine at the C3 position, depending on the rotational conformation. It can also participate in intermolecular hydrogen bonding in the solid state or with solvent molecules.
π-π Stacking: The planar aromatic indazole ring system allows for favorable π-π stacking interactions with other molecules in a condensed phase, contributing to crystal lattice stability.
Dipole-Dipole Interactions: The polar C-Cl and C-O bonds introduce dipole moments, leading to stabilizing dipole-dipole interactions.
The methyl group at the N1 position not only fixes the tautomeric form but also contributes to the electronic landscape and may offer steric influence on the molecule's preferred conformation.
Structure-Property Relationship Modeling for Chemical Design
Computational modeling is an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For indazole derivatives, these methods are used to understand and predict biological activity and physicochemical characteristics.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that correlate the structural or property-based descriptors of a series of compounds with their biological activity or physicochemical properties. researchgate.net These models are crucial for designing novel, potent, and specific indazole derivatives.
The fundamental principle of QSAR/QSPR is to build a mathematical model that can predict the activity of new, unsynthesized compounds. diva-portal.org For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for specific biological activities, such as the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov In such studies, steric and electrostatic field maps are generated to visualize regions where bulky or charged groups enhance or diminish activity, providing a structural framework for designing more potent inhibitors. nih.gov
Table 2: Key Descriptors in QSAR/QSPR Models for Azole/Indazole Derivatives
| Model Type | Descriptors Used | Application Example | Reference |
|---|---|---|---|
| 3D-QSAR | Steric and Electrostatic Fields (PLS generated) | Design of HIF-1α inhibitors | nih.gov |
| 2D-QSAR | Hydroxyl and methoxy (B1213986) group presence, various structural descriptors | Predicting anti-inflammatory activity | researchgate.net |
| QSAR | Steric, electrostatic, electro-topological parameters, estate numbers | Predicting Angiotensin II AT1 receptor antagonism | researchgate.net |
| Neural Network QSAR | Various calculated descriptors | Predicting antifungal activity against Candida albicans | sciencepublishinggroup.com |
This table outlines common descriptors and applications of QSAR/QSPR modeling for heterocyclic compounds, including indazoles.
These models are validated statistically to ensure their predictive power. researchgate.netdiva-portal.org The insights gained from QSAR/QSPR can guide the modification of the indazole scaffold, such as the substituents at the C3 and C6 positions of this compound, to optimize its interaction with a specific biological target.
Beyond QSAR, a range of computational techniques are used to design novel indazole-based molecules from the ground up or by modifying existing scaffolds. nih.gov These methods allow for the exploration of vast chemical space to identify promising candidates before undertaking costly and time-consuming chemical synthesis. nih.gov
Key computational design strategies applicable to indazole architectures include:
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then computationally linking or growing them to create a more potent lead compound. nih.govnih.gov
Structure-Based Drug Design: When the 3D structure of a target protein is known, molecular docking simulations can be used to predict the binding mode and affinity of potential indazole ligands. This allows for the rational design of compounds that fit optimally into the target's active site. nih.gov
Pharmacophore Mapping: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. The resulting pharmacophore model serves as a template for designing new molecules with the same features. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the key interactions that maintain it. nih.gov
These computational approaches have been instrumental in the development of novel indazole derivatives for various therapeutic areas. nih.govnih.gov By integrating methods like QSAR, molecular docking, and fragment-based screening, researchers can efficiently design new architectures based on the this compound scaffold, tailored for specific functions and activities. nih.gov
Applications of 3 Chloro 1 Methyl 1h Indazol 6 Ol in Chemical Science and Technology
Role as Synthetic Intermediates for Complex Heterocycles
The indazole scaffold is a cornerstone in the synthesis of a wide array of complex heterocyclic compounds. The specific substitutions on 3-Chloro-1-methyl-1H-indazol-6-ol provide multiple reactive sites, allowing for its elaboration into more intricate molecular frameworks. The chlorine atom at the 3-position is a particularly useful handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups and the construction of new ring systems.
While specific research on this compound as a synthetic intermediate is not extensively documented in publicly available literature, the reactivity of the closely related compound, 3-Chloro-1-methyl-1H-indazole, provides valuable insights. For instance, this parent compound has been utilized in the synthesis of a variety of nitrogenous derivatives through reactions with amino acids and subsequent cyclization. These reactions demonstrate the utility of the chloro-indazole core in building diverse heterocyclic structures, a potential that is certainly retained, and likely modulated, by the presence of the 6-hydroxyl group in the title compound.
Table 1: Examples of Heterocycles Synthesized from Related Indazole Precursors
| Precursor | Reagents | Resulting Heterocycle |
| 3-Chloro-1-methyl-1H-indazole | Amino acids (e.g., β-alanine, glycine), Acetic anhydride | Substituted pyrimidines and other nitrogenous heterocycles |
| 3-Chloro-6-nitro-1H-indazole | Allyl bromide | 1-Allyl-3-chloro-6-nitro-1H-indazole nih.gov |
Development of Chemical Probes and Luminescent Materials
Indazole derivatives are recognized for their interesting photophysical properties, which has led to their exploration in the development of chemical probes and luminescent materials. The extended π-system of the indazole ring, coupled with the electronic effects of its substituents, can give rise to fluorescence and phosphorescence.
Although specific studies on the luminescent properties of this compound are scarce, research on other indazole derivatives has shown that the emission characteristics can be tuned by modifying the substituents on the indazole core. For example, the introduction of donor and acceptor groups can lead to intramolecular charge transfer (ICT) states, which are often associated with environmentally sensitive fluorescence. The hydroxyl group at the 6-position of this compound could potentially participate in excited-state proton transfer (ESPT), a phenomenon that can be exploited in the design of fluorescent pH sensors. Further investigation into the photophysical properties of this compound and its derivatives could unveil novel applications in materials science and bio-imaging.
Applications in Agrochemicals (e.g., Herbicides, Fungicides, Insecticides)
The indazole moiety is a recognized pharmacophore in the agrochemical industry, with various derivatives exhibiting herbicidal, fungicidal, and insecticidal activities. The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors in target organisms.
Table 2: Reported Agrochemical Activities of Indazole-Related Compounds
| Compound Class | Activity |
| Substituted Indazoles | Herbicidal, Fungicidal, Insecticidal |
| Indazole carboxamides | CB1 receptor agonists google.com |
Utility in Dye and Pigment Chemistry
The chromophoric nature of the indazole ring system suggests a potential for its derivatives to be used in the formulation of dyes and pigments. The color of organic molecules is determined by their electronic structure and the energy of their electronic transitions. By modifying the substituents on the indazole core, it is possible to tune the absorption and emission properties of the molecule across the visible spectrum.
Currently, there is a lack of specific research detailing the use of this compound in dye and pigment chemistry. However, the general principles of chromophore design suggest that this compound could serve as a building block for new colorants. The hydroxyl group at the 6-position could act as an auxochrome, a group that modifies the color of a chromophore. Further derivatization of this compound could lead to the development of novel dyes with specific colors and properties for various applications, including textiles, printing, and coatings.
Investigational Use as Corrosion Inhibitors
The prevention of corrosion is a critical challenge in many industries. Organic molecules containing heteroatoms, such as nitrogen, oxygen, and sulfur, are often effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective film. The indazole ring, with its two nitrogen atoms, makes its derivatives promising candidates for this application.
Recent studies have demonstrated the effectiveness of indazole derivatives as corrosion inhibitors for both steel and copper in acidic and neutral environments. research-nexus.netnih.govacs.orgacs.orgresearchgate.net These studies have shown that indazole compounds can adsorb on the metal surface through the nitrogen atoms of the indazole ring and the π-electrons of the aromatic system. This adsorption process creates a barrier that isolates the metal from the corrosive environment.
The presence of the hydroxyl group and the chlorine atom in this compound could further enhance its corrosion inhibition properties. The hydroxyl group can participate in hydrogen bonding and also chelate with metal ions, strengthening the protective film. While specific data on the corrosion inhibition performance of this compound is not yet available, the promising results obtained with other indazole derivatives warrant its investigation in this important field.
Table 3: Corrosion Inhibition Efficiency of Indazole Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| 2-methyl-6-nitro-2H-indazole | 1 x 10⁻³ | 96.49 research-nexus.net |
| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | 1 x 10⁻³ | 94.73 research-nexus.net |
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-1-methyl-1H-indazol-6-ol?
The synthesis of this compound can be approached via nucleophilic substitution or cyclization reactions. A common strategy involves halogenation of the indazole core followed by methylation. For example, highlights the use of 6-Chloro-1H-indazol-3-amine as a precursor, where chlorine is introduced via electrophilic substitution. Subsequent methylation at the N1 position can be achieved using methyl iodide under basic conditions (e.g., NaH in DMF) . Additionally, outlines a CuI-catalyzed coupling procedure in PEG-400:DMF solvent systems, which could be adapted for functionalization at the 6-hydroxy position .
Q. How can NMR spectroscopy be optimized for characterizing this compound?
For accurate structural elucidation, use high-resolution and NMR in deuterated DMSO (DMSO-), which resolves hydroxyl and aromatic proton signals. provides a template for indazole derivatives: aromatic protons typically appear as multiplets in δ 6.5–8.5 ppm, while methyl groups resonate near δ 3.0–3.8 ppm. Integrate DEPT-135 or HSQC experiments to distinguish quaternary carbons and assign substituents unambiguously .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a scaffold for developing kinase inhibitors and anticancer agents due to its indazole core, which mimics purine bases in ATP-binding pockets. notes that halogenated indazoles exhibit enhanced bioactivity by improving binding affinity and metabolic stability . Researchers often derivatize the 6-hydroxy group for prodrug strategies or to introduce targeting moieties.
Advanced Research Questions
Q. How can SHELXL be utilized in refining the crystal structure of this compound?
SHELXL ( ) is ideal for refining small-molecule crystal structures. Key steps include:
- Data Preparation : Integrate diffraction data (e.g., .hkl files) using WinGX ().
- Model Building : Assign anisotropic displacement parameters to Cl and O atoms to account for electron density variations.
- Validation : Use R1/wR2 residuals and check for outliers in the difference Fourier map. emphasizes the importance of constraining methyl group torsions to avoid overfitting .
Q. What strategies are effective in resolving contradictions in reported biological activity data?
Contradictions in bioactivity data (e.g., IC variability) require systematic validation:
- Dose-Response Studies : Replicate assays under standardized conditions (pH, temperature) to confirm potency trends.
- Off-Target Profiling : Use proteome-wide screens (e.g., kinome arrays) to identify non-specific interactions.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to assess conformational flexibility ( discusses similar workflows for indole derivatives) . underscores iterative analysis to isolate confounding variables like solvent effects .
Q. How do halogen substitutions at specific positions influence the compound's reactivity and bioactivity?
Halogen placement (e.g., Cl at C3 vs. C6) significantly impacts electronic and steric properties:
| Position | Effect on Reactivity | Bioactivity Impact |
|---|---|---|
| C3-Cl | Enhances electrophilicity | Increases kinase inhibition (ATP-binding competition) |
| C6-OH | Stabilizes H-bonding | Improves solubility and membrane permeability |
demonstrates that iodo-substitution at C4 (in 3-Chloro-6-fluoro-4-iodo-1H-indazole) alters π-stacking interactions, suggesting similar modifications here could tune selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
